molecular formula C27H33F3N4O3 B1191735 CWP232291

CWP232291

カタログ番号 B1191735
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. This compound is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.

科学的研究の応用

1. Hematologic Malignancies

CWP232291, a novel small molecule inhibitor, has been studied for its effects on hematologic malignancies. This compound inhibits the Wnt signaling pathway through beta-catenin degradation. Studies have shown its potential in treating patients with acute myeloid leukemia (AML) and B-cell neoplasms, including B-cell non-Hodgkin lymphoma and multiple myeloma. Notably, this compound exhibited cytotoxicity in primary tumor cells from patients while having minimal effects on normal bone marrow cells (Kim et al., 2011).

2. Myelodysplastic Syndrome

In a Phase 1 study, this compound was evaluated for its safety and efficacy in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome. The study suggested a potential therapeutic application of this compound in these conditions, given its mechanism of action via Wnt pathway blockade (Lee et al., 2020).

3. Gastrointestinal Cancers

This compound has also been investigated for its efficacy in gastrointestinal cancers. Preclinical studies using xenograft and genetically-engineered mouse models showed that this compound could suppress the growth and development of gastrointestinal tumors, especially those with mutations in the β-catenin signaling pathway (Park et al., 2017).

4. Castration-Resistant Prostate Cancer

The potential of this compound in treating castration-resistant prostate cancer (CRPC) has been explored. The compound induced endoplasmic reticulum stress, leading to apoptosis in prostate cancer cells. This study highlighted the possibility of targeting WNT/β-catenin signaling as a novel strategy against CRPC (Pak et al., 2019).

5. Ovarian Cancer

Research has demonstrated the anti-tumor effect of this compound in ovarian cancer. The compound significantly inhibited ovarian cancer growth by targeting the Wnt/β-catenin pathway. It also showed efficacy against cisplatin-resistant cell lines and patient-derived organoids, proposing Wnt/β-catenin inhibition as a novel therapeutic strategy against ovarian cancer (Wang et al., 2022).

6. Multiple Myeloma

A study on multiple myeloma revealed that this compound exhibits potent growth inhibitory activity in various MM cell lines. The compound's anti-tumor efficacy, demonstrated in MM tumor-bearing mice models, suggests its potential therapeutic application for the treatment of multiple myeloma (Cha et al., 2010).

特性

分子式

C27H33F3N4O3

外観

Solid powder

同義語

CWP-232291;  CWP232291;  CWP 232291.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。